2-amino-N-cyclopropylpyrimidine-5-sulfonamide
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Overview
Description
2-amino-N-cyclopropylpyrimidine-5-sulfonamide is a chemical compound with the molecular formula C7H10N4O2S and a molecular weight of 214.24 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, along with an amino group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropylpyrimidine-5-sulfonamide typically involves the reaction of a pyrimidine derivative with a sulfonamide precursor. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined synthetic route.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The compound is typically produced in large quantities to meet the demands of research institutions and pharmaceutical companies.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The amino and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include modified sulfonamides and substituted pyrimidine derivatives .
Scientific Research Applications
2-amino-N-cyclopropylpyrimidine-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthetase . This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Sulfonamides: A broad class of compounds that include sulfonamide functional groups and are used as antimicrobial agents.
Uniqueness
2-amino-N-cyclopropylpyrimidine-5-sulfonamide is unique due to its specific combination of a cyclopropyl group, a pyrimidine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N4O2S |
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Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-amino-N-cyclopropylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H10N4O2S/c8-7-9-3-6(4-10-7)14(12,13)11-5-1-2-5/h3-5,11H,1-2H2,(H2,8,9,10) |
InChI Key |
AWNRDOMKJZFLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.